

Application Notes and Protocols for Nickel-Catalyzed Amidation of Aryl Halides

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Compound of Interest

Compound Name: Azanide;nickel

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This document provides detailed protocols and application notes for the nickel-catalyzed amidation of aryl halides, a crucial transformation in modern synthetic chemistry, particularly for the pharmaceutical and agrochemical industries. Nickel catalysis offers a cost-effective and often more reactive alternative to traditional palladium-based methods, especially for the coupling of challenging aryl chloride substrates.

Introduction

The formation of C–N bonds to synthesize aryl amides is a fundamental transformation in organic synthesis. While palladium-catalyzed Buchwald-Hartwig amination has been a cornerstone in this area, the use of nickel catalysts has gained significant traction due to the lower cost and unique reactivity of nickel.^{[1][2]} Nickel catalysts have demonstrated high efficacy in coupling a wide range of aryl halides, including the less reactive but more abundant aryl chlorides, with various nitrogen nucleophiles such as primary and secondary amines, and even amides themselves.^{[3][4]} These methods are characterized by their broad substrate scope, excellent functional group tolerance, and often mild reaction conditions.^[3]

Catalytic Systems and Reaction Conditions

Several nickel-based catalytic systems have been developed for the amidation of aryl halides. These systems typically consist of a nickel precatalyst, a ligand, and a base in a suitable solvent.

Common Nickel Precatalysts:

- $\text{Ni}(\text{COD})_2$ (Bis(1,5-cyclooctadiene)nickel(0)): A common Ni(0) source, typically used with phosphine or N-heterocyclic carbene (NHC) ligands.[\[2\]](#)[\[3\]](#)
- $\text{NiCl}_2(\text{DME})$ (1,2-Dimethoxyethane)nickel(II) chloride: An air-stable Ni(II) precatalyst that is reduced in situ to the active Ni(0) species.[\[5\]](#)
- $(\text{BINAP})\text{Ni}(\eta^2\text{-NC-Ph})$: A well-defined, single-component Ni(0) precatalyst that exhibits high activity.[\[1\]](#)[\[6\]](#)

Common Ligands:

- Phosphine Ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are frequently employed.[\[1\]](#)[\[2\]](#)
- N-Heterocyclic Carbene (NHC) Ligands: Ligands such as SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) are effective, particularly with Ni(II) precatalysts.[\[5\]](#)

Bases and Solvents:

- Bases: Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are typically required to deprotonate the amine nucleophile.[\[1\]](#)[\[3\]](#)
- Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or 2-methyltetrahydrofuran (2-Me-THF) are commonly used.[\[1\]](#)[\[5\]](#)

Data Presentation: Substrate Scope and Yields

The following tables summarize the performance of different nickel catalytic systems in the amidation of various aryl chlorides with a range of primary and secondary amines.

Table 1: Nickel-Catalyzed Amination of Various Aryl Chlorides with Octylamine.[\[1\]](#)[\[6\]](#)

Entry	Aryl Chloride	Product	Yield (%)
1	4-Chloroanisole	N-(4-methoxyphenyl)octan-1-amine	96
2	4-Chlorotoluene	N-(p-tolyl)octan-1-amine	95
3	Chlorobenzene	N-phenyloctan-1-amine	92
4	4-Chlorobenzotrifluoride	N-(4-(trifluoromethyl)phenyl)octan-1-amine	85
5	2-Chloropyridine	N-octylpyridin-2-amine	78

Conditions: Aryl chloride (0.400 mmol), octylamine (0.600 mmol), (BINAP)Ni(η^2 -NC-Ph) (1 mol %), NaOtBu (0.600 mmol), toluene (1 mL), 50 °C, 24 h.[\[1\]](#)[\[6\]](#)

Table 2: Nickel-Catalyzed Amination of 3-Chloroanisole with Various Primary Amines.[\[1\]](#)[\[6\]](#)

Entry	Primary Amine	Product	Yield (%)
1	Cyclohexylamine	N-(3-methoxyphenyl)cyclohexanamine	85
2	Benzylamine	N-benzyl-3-methoxyaniline	96
3	Allylamine	N-allyl-3-methoxyaniline	93
4	2-Morpholinoethan-1-amine	N'-(3-methoxyphenyl)-N,N-dimethylethane-1,2-diamine	88
5	Furfurylamine	N-((furan-2-yl)methyl)-3-methoxyaniline	90

Conditions: 3-chloroanisole (0.400 mmol), primary amine (0.600 mmol), (BINAP)Ni(η^2 -NC-Ph) (2 mol %), NaOtBu (0.600 mmol), toluene (1 mL), 50 °C, 24 h.[\[1\]](#)[\[6\]](#)

Table 3: Nickel-Catalyzed Amination of Aryl Chlorides with Amides.[\[3\]](#)[\[4\]](#)

Entry	Aryl Chloride	Amide	Product	Yield (%)
1	4-Chlorotoluene	N,N-Dimethylformamide	N,N-dimethyl-4-methylaniline	99
2	4-Chloroanisole	N-Methylformamide	N-methyl-4-methoxyaniline	95
3	1-Chloronaphthalene	N,N-Dimethylacetamide	N,N-dimethylnaphthalen-1-amine	81
4	2-Chloropyridine	N,N-Dimethylformamide	N,N-dimethylpyridin-2-amine	75
5	4-Chlorobenzonitrile	N-Phenylacetamide	N-(4-cyanophenyl)-N-phenylacetamide	71

Conditions: Aryl chloride (1.0 mmol), amide (1.2 mmol), Ni(COD)₂ (1 mol %), APr·HCl (1 mol %), KOtBu (4.0 mmol), H₂O (1.0 mmol), toluene (2.0 mL), 35 °C, 24 h.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Below are detailed methodologies for two common nickel-catalyzed amidation reactions.

Protocol 1: General Procedure for Ni(0)/BINAP-Catalyzed Amination of Aryl Chlorides with Primary Amines

This protocol is adapted from the work of Hartwig and colleagues.[\[1\]](#)[\[6\]](#)

Materials:

- (BINAP)Ni(η²-NC-Ph) catalyst
- Aryl chloride

- Primary amine
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- An oven-dried Schlenk tube or vial with a magnetic stir bar
- Nitrogen or argon gas supply

Procedure:

- In a glovebox, add (BINAP)Ni(η^2 -NC-Ph) (0.004 mmol, 1 mol %) and NaOtBu (0.600 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
- Add the aryl chloride (0.400 mmol) and the primary amine (0.600 mmol).
- Add anhydrous toluene (1.0 mL).
- Seal the Schlenk tube and remove it from the glovebox.
- Place the reaction vessel in a preheated oil bath at 50 °C and stir for 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Protocol 2: General Procedure for Ni(II)/NHC-Catalyzed Amination of Aryl Chlorides with Secondary Amines

This protocol is a representative procedure based on methodologies utilizing air-stable Ni(II) precatalysts.^{[5][7]}

Materials:

- $\text{NiCl}_2(\text{DME})$
- $\text{SIPr}\cdot\text{HCl}$ (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
- Sodium tert-butoxide (NaOtBu)
- Aryl chloride
- Secondary amine (e.g., morpholine)
- Anhydrous 2-methyltetrahydrofuran (2-Me-THF)
- An oven-dried screw-cap vial with a magnetic stir bar
- Nitrogen or argon gas supply

Procedure:

- To an oven-dried screw-cap vial containing a magnetic stir bar, add $\text{NiCl}_2(\text{DME})$ (0.025 mmol, 5 mol %), $\text{SIPr}\cdot\text{HCl}$ (0.05 mmol, 10 mol %), and NaOtBu (1.125 mmol).
- Seal the vial with a cap containing a PTFE septum and purge with nitrogen or argon.
- Add the aryl chloride (0.5 mmol) and the secondary amine (0.9 mmol).
- Add anhydrous 2-Me-THF (2.5 mL) via syringe.
- Place the vial in a preheated heating block or oil bath at 80 °C and stir for 3-12 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 10 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle for Nickel-Catalyzed Amidation

The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed amidation of an aryl halide.

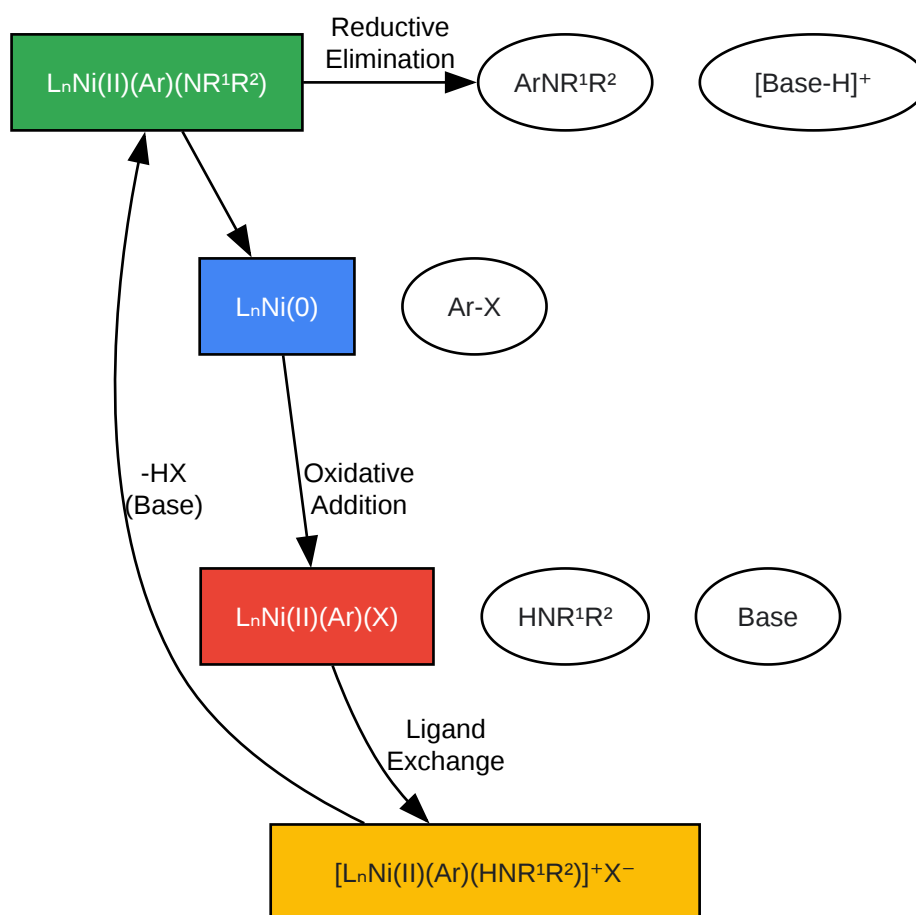


Figure 1: Proposed Catalytic Cycle

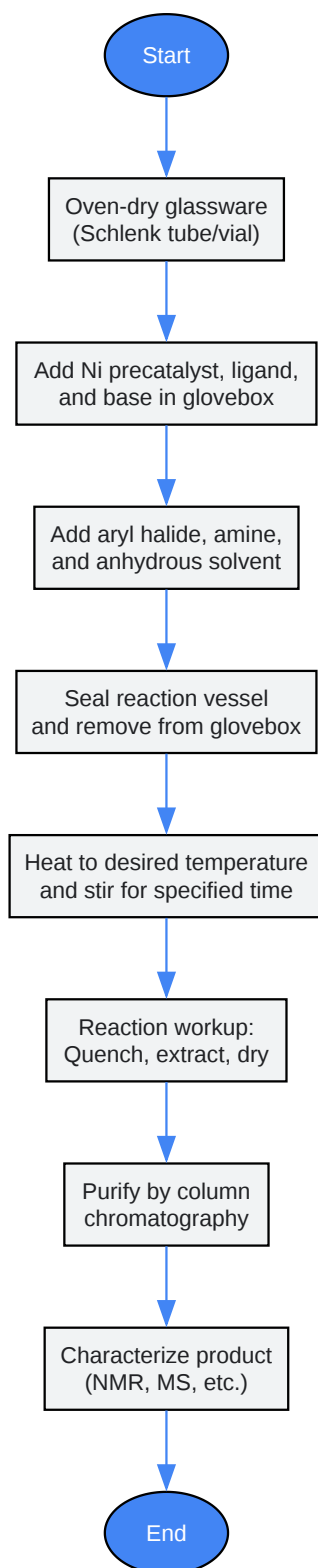


Figure 2: General Experimental Workflow

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